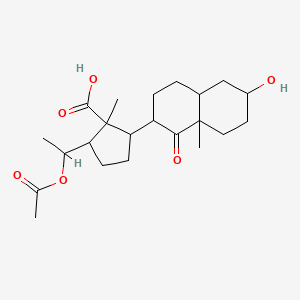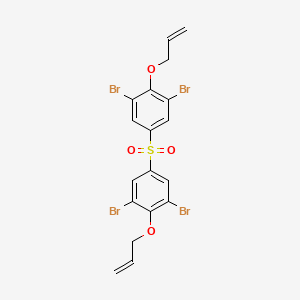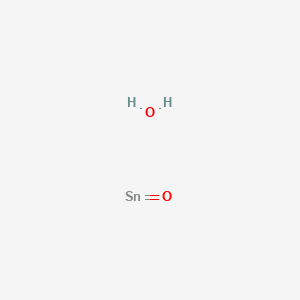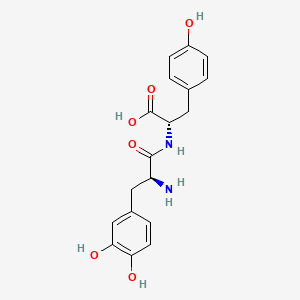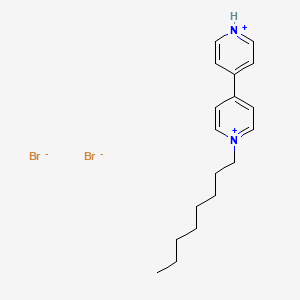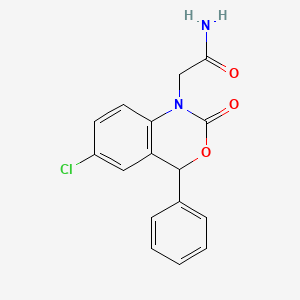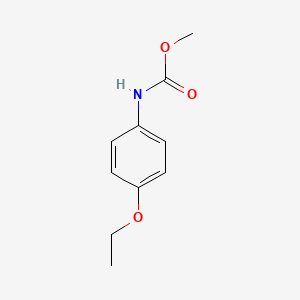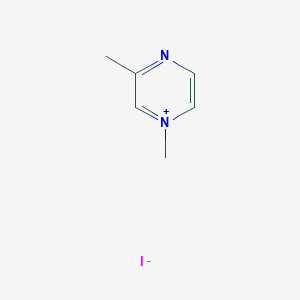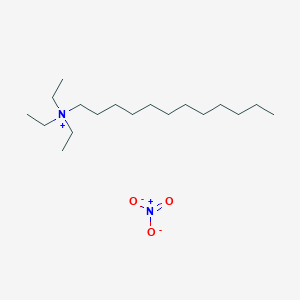
N,N,N-Triethyldodecan-1-aminium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Triethyldodecan-1-aminium nitrate is a quaternary ammonium compound Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyldodecan-1-aminium nitrate typically involves the quaternization of dodecylamine with triethylamine followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
N,N,N-Triethyldodecan-1-aminium nitrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups attached to the nitrogen atom.
Substitution: The nitrate group can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce various quaternary ammonium salts.
科学的研究の応用
N,N,N-Triethyldodecan-1-aminium nitrate has several scientific research applications:
Chemistry: It is used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: The compound’s antimicrobial properties make it useful in biological studies and applications.
Medicine: Research into its potential as an antimicrobial agent is ongoing.
Industry: It is used in formulations for detergents, disinfectants, and other cleaning products.
作用機序
The mechanism of action of N,N,N-Triethyldodecan-1-aminium nitrate involves its interaction with microbial cell membranes. The long alkyl chain disrupts the lipid bilayer, leading to cell lysis and death. This compound targets the cell membrane, making it effective against a broad spectrum of microorganisms.
類似化合物との比較
Similar Compounds
- N,N,N-Triethyldodecan-1-aminium phosphate
- N,N,N-Triethylhexylammonium bis(trifluoromethylsulfonyl)imide
- N,N,N-Triethyloctylammonium bis(trifluoromethylsulfonyl)imide
Uniqueness
N,N,N-Triethyldodecan-1-aminium nitrate is unique due to its specific nitrate anion, which imparts distinct chemical properties compared to other quaternary ammonium compounds. Its long alkyl chain also enhances its surfactant properties, making it particularly effective in applications requiring strong surface activity.
特性
CAS番号 |
41864-97-5 |
|---|---|
分子式 |
C18H40N2O3 |
分子量 |
332.5 g/mol |
IUPAC名 |
dodecyl(triethyl)azanium;nitrate |
InChI |
InChI=1S/C18H40N.NO3/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;2-1(3)4/h5-18H2,1-4H3;/q+1;-1 |
InChIキー |
BZHADFLUCIHUMP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


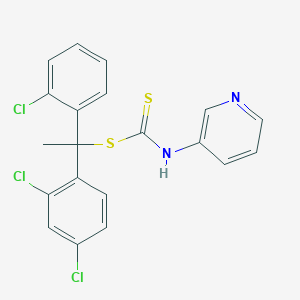
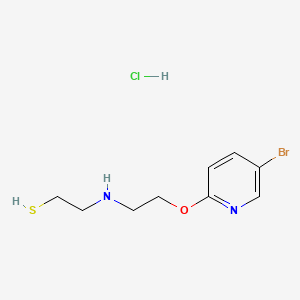
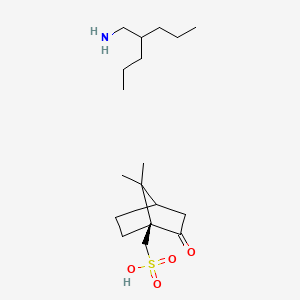
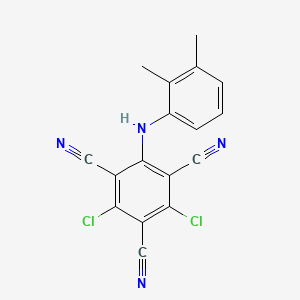
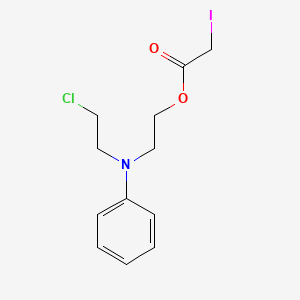
![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
